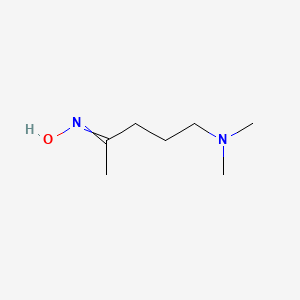

N,N-dimethyl-5-amino-2-pentanone oxime

Description

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-[5-(dimethylamino)pentan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C7H16N2O/c1-7(8-10)5-4-6-9(2)3/h10H,4-6H2,1-3H3 |

InChI Key |

CLWGEJURZNLPMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)CCCN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-dimethyl-5-amino-2-pentanone oxime with other oximes and derivatives described in the literature, focusing on structural features, thermal stability, biological activity, and synthesis challenges.

Structural and Functional Group Variations

- Hydrazone-Oxime Hybrids (e.g., Compound 2a from ): Derived from naringin, these compounds combine hydrazone and oxime moieties. Unlike this compound, they feature flavonoid-based backbones, which contribute to pronounced antioxidant (IC50 3.7 µg/mL) and antibacterial (MIC 62.5 µg/mL) activities . The aromatic framework of naringin derivatives may enhance π-π stacking interactions in biological targets, a property absent in the aliphatic pentanone-based target compound.

- Tetrazole-Based Oximes (): Di(1H-tetrazol-5-yl) methanone oxime and related compounds exhibit high thermal stability (decomposition at 288.7°C and 247.6°C), attributed to extensive hydrogen-bonding networks in their crystal structures . By contrast, the target compound’s aliphatic structure and lack of aromatic heterocycles may result in lower thermal stability.

- Oxime Esters () : Synthesized as pesticidal agents, these derivatives incorporate ester linkages (e.g., compounds 5a–5s) . The oxime group’s E-configuration is critical for their activity, a stereochemical consideration that may also apply to the target compound, though its geometry remains unconfirmed.

Thermal and Physical Properties

The absence of aromatic or hydrogen-bond-dense groups in the target compound suggests it may exhibit lower thermal resilience compared to tetrazole-based oximes. Density and crystallinity data are unavailable for direct comparison.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N,N-dimethyl-5-amino-2-pentanone oxime?

Answer:

The synthesis of oxime derivatives typically involves the reaction of ketones with hydroxylamine under controlled conditions. For analogous oxime compounds (e.g., 2-chloro-N-(5-phenyl-oxadiazolyl)-acetamide), refluxing in the presence of triethylamine as a base and chloroacetyl chloride as an acylating agent has proven effective . Key considerations include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation.

- Catalyst Selection : Triethylamine aids in deprotonation, enhancing nucleophilic attack by hydroxylamine.

- Purification : Recrystallization from non-polar solvents (e.g., pet-ether) improves purity .

Basic: How can the oxime functional group in this compound be conclusively identified?

Answer:

The oxime group (-NOH) is characterized via:

- Infrared (IR) Spectroscopy : A sharp peak near 953 cm⁻¹ corresponds to the N–O stretching vibration, as observed in pyrazine-2-amidoxime .

- Nuclear Magnetic Resonance (NMR) : The proton adjacent to the oxime (CH=NOH) typically appears as a singlet in the range δ 8.0–9.0 ppm in H NMR.

- X-ray Crystallography : Resolves spatial arrangement and confirms tautomeric forms (e.g., syn/anti isomers) .

Advanced: How can researchers resolve contradictions in spectroscopic data for oxime derivatives?

Answer:

Discrepancies in spectral data (e.g., unexpected shifts in NMR or IR) may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra to identify deviations caused by molecular interactions .

- Solvent Screening : Test solubility in aprotic solvents (e.g., DMSO-d6) to minimize hydrogen bonding artifacts in NMR.

- Isotopic Labeling : Use N-labeled hydroxylamine to track oxime-specific signals in complex mixtures.

Advanced: What mechanistic insights explain the reactivity of this compound in oxidative transformations?

Answer:

Oximes participate in oxidative chlorination and annulation reactions. For example:

- Platinum(IV) Complex Formation : Reaction with chlorinating agents (e.g., N,N-dichlorotosylamide) oxidizes platinum(II) to platinum(IV), retaining the oxime ligand structure .

- C–N/C–O Coupling : Aryl iodide catalysts promote intramolecular oxidative annulation, favoring lactam over oxime products due to faster 1,3-aryl migration kinetics .

- Redox Stability : The oxime’s electron-donating dimethylamino group may enhance resistance to over-oxidation, a hypothesis testable via cyclic voltammetry.

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Answer:

Oximes are pH-sensitive due to protonation/deprotonation of the -NOH group. Experimental design should include:

- pH-Dependent Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12.

- Buffer Selection : Use phosphate (pH 2–7.4) and borate (pH 8–10) buffers to avoid metal-catalyzed decomposition.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies stability thresholds under varying pH and temperature .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

While direct data on this compound is limited, structurally similar oximes (e.g., N-(5-amino-2-fluorophenyl)propanamide) are used as:

- Enzyme Inhibitors : Probe acetylcholinesterase or kinase activity via oxime-mediated covalent bonding.

- Prodrug Precursors : Leverage oxime-to-ketone hydrolysis for controlled drug release.

- Coordination Complexes : Act as ligands in metal-catalyzed asymmetric synthesis .

Advanced: What experimental protocols ensure safe handling of this compound?

Answer:

Safety measures for oximes align with guidelines for reactive amines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate oxime-containing waste for incineration by licensed facilities to prevent environmental contamination .

Advanced: How can researchers differentiate between syn and anti isomers of this compound?

Answer:

Isomeric differentiation requires a combination of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.